The compound "(1-Phenylcyclohexyl)methanamine" and its derivatives have been the subject of various research studies due to their potential applications in the field of medicine, particularly as antidepressants and anticonvulsants. These compounds interact with the central nervous system by modulating neurotransmitter systems, which makes them of great interest for the development of new therapeutic agents.
Several studies have focused on the antidepressant potential of these compounds. For example, the aryloxyethyl derivatives mentioned earlier have shown robust antidepressant-like activity in rat models, with one compound, NLX-204, displaying high potency and efficacy in eliminating immobility in the rat Porsolt test1. Another study found that certain 2-phenyl-2-(1-hydroxycyclohexyl)dimethylethylamines, including venlafaxine, exhibited promising antidepressant activity in rodent models2.
PCA and its analogs have been evaluated for their anticonvulsant properties. PCA was found to be a potent anticonvulsant in the mouse maximal electroshock (MES) seizure test and also blocked the behavioral effects and lethality of NMDA, which is indicative of its potential as an anticonvulsant agent7.
Compounds derived from 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited a variable degree of antimicrobial activity, suggesting potential applications in the treatment of infections8.
Research has also been conducted on the synthesis of novel derivatives of these compounds. For instance, (N-Isocyanimino)Triphenylphosphorane has been used as a reagent for the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives, which could have various pharmacological applications9.
(1-Phenylcyclohexyl)methanamine is classified under the category of amines, specifically secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom. Its structural properties and reactivity make it a subject of research in drug development, particularly as a scaffold for designing inhibitors targeting specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is implicated in diabetes management .
The synthesis of (1-Phenylcyclohexyl)methanamine can be achieved through several methods, with one common approach being the reductive amination of cyclohexanone with phenethylamine. This method typically involves the following steps:
This synthetic route allows for the efficient production of (1-Phenylcyclohexyl)methanamine while maintaining high yields and purity levels.
The molecular structure of (1-Phenylcyclohexyl)methanamine features a cyclohexane ring bonded to a phenyl group and an amine group. The key aspects include:
(1-Phenylcyclohexyl)methanamine can participate in various chemical reactions typical for amines, including:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry applications.
The mechanism of action for (1-Phenylcyclohexyl)methanamine primarily relates to its role as a DPP-IV inhibitor. Dipeptidyl peptidase IV is an enzyme that inactivates incretin hormones, which are crucial for glucose metabolism. By inhibiting this enzyme, (1-Phenylcyclohexyl)methanamine may enhance insulin secretion in response to meals, thereby lowering blood glucose levels.
The proposed mechanism involves:
The physical and chemical properties of (1-Phenylcyclohexyl)methanamine include:
These properties are critical for determining its behavior in biological systems and potential applications in drug formulation .
(1-Phenylcyclohexyl)methanamine has several scientific applications:
(1-Phenylcyclohexyl)methanamine (CAS 17380-54-0) is an organic building block with the systematic name 1-phenylcyclohexanemethylamine. Its molecular formula is C₁₃H₁₉N, corresponding to a molecular weight of 189.30 g/mol [2] [6]. The structure comprises a cyclohexyl ring directly bonded to a phenyl group at the 1-position, with an aminomethyl (–CH₂NH₂) substituent attached to the same cyclohexyl carbon [6]. This tertiary carbon center creates a sterically congested gem-disubstituted cyclohexane system.
Table 1: Core Molecular Attributes
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₉N |
Molecular Weight | 189.30 g/mol |
CAS Registry Number | 17380-54-0 |
IUPAC Name | (1-phenylcyclohexyl)methanamine |
Key Structural Features | Quaternary carbon center, aliphatic amine |
Experimental data for several physicochemical parameters remains limited, but key properties can be inferred from structural analogs and computational predictions:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data reveal distinct features of the molecular architecture [6]:* ¹H NMR (CDCl₃):- Aminomethyl protons (–CH₂NH₂): δ 2.5–2.7 ppm (singlet, 2H)- Cyclohexyl protons: δ 1.2–2.1 ppm (multiplet, 10H)- Phenyl protons: δ 7.2–7.4 ppm (multiplet, 5H)* ¹³C NMR:- Quaternary carbon (C1): δ ~60 ppm- Aminomethyl carbon: δ 45–50 ppm- Phenyl carbons: δ 125–145 ppm- Cyclohexyl carbons: δ 20–40 ppmSolvent effects are significant: In d₆-DMSO, the amine protons shift downfield (δ 2.8–3.0 ppm) due to hydrogen bonding [4].
Infrared (IR) Spectroscopy
Characteristic absorption bands include [10]:
Mass Spectrometry
Electron ionization (EI-MS) shows key fragments [6]:
Table 2: Key Spectral Assignments
Technique | Signal (ppm/cm⁻¹/m/z) | Assignment |
---|---|---|
¹H NMR | δ 2.5–2.7 | –CH₂NH₂ protons |
¹³C NMR | δ ~60 | Quaternary C1 carbon |
IR | 3350–3500 | N–H stretch (primary amine) |
MS (EI) | 189.2 | Molecular ion [M]⁺ |
Table 3: Computed Molecular Descriptors
Parameter | Value | Implication |
---|---|---|
TPSA | 26.02 Ų | Moderate membrane permeability |
Rotatable bond count | 2 | Conformational rigidity |
logP (predicted) | 3.47 | High lipophilicity |
Hydrogen bond donors | 1 | Solubility/salt formation potential |
Hydrogen bond acceptors | 1 | Limited polar interactions |
The integration of spectroscopic and computational data provides a robust framework for identifying (1-phenylcyclohexyl)methanamine in research contexts, distinguishing it from structurally related psychoactive analogs like 3-MeO-PCP [4]. Future studies could validate predicted dynamics parameters experimentally to refine conformational models.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7